4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one
Description
4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7500,2,7]tetradeca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure It is characterized by its octyl group, sulfanyl group, and a diazatricyclic core
Properties
IUPAC Name |
4-octyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS2/c1-2-3-4-5-6-10-13-21-18(22)16-14-11-8-7-9-12-15(14)24-17(16)20-19(21)23/h2-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXPFFWTQRIUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one involves multiple steps. The starting materials typically include octyl bromide, thiourea, and a suitable cyclization agent. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazatricyclic core.
Substitution: The octyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives .
Scientific Research Applications
4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloro-4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one
- 4-(3-methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one is unique due to its specific structural features, such as the octyl group and the diazatricyclic core.
Biological Activity
4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one, with CAS number 380437-06-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes sulfur and nitrogen heteroatoms. Its molecular formula is with a molecular weight of approximately 332.41 g/mol. The unique arrangement of atoms contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds within the thiadiazole family, suggesting that 4-Octyl-5-sulfanyl-8-thia derivatives may exhibit similar effects. For instance:
- In Vitro Studies : Analogous compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). These studies utilized assays such as MTT and acridine orange/propidium iodide staining to evaluate cell viability and apoptosis induction .
| Compound | Cell Line | Concentration (μg/mL) | Viability (%) | Mechanism |
|---|---|---|---|---|
| Thiadiazole Derivative | MCF-7 | 250 | 30% | Inhibition of proliferation |
| Thiadiazole Derivative | A549 | 300 | 40% | Apoptosis induction |
The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of sulfur and nitrogen in the structure may enhance interactions with cellular targets, leading to increased apoptosis in cancer cells without inducing DNA fragmentation .
Case Studies
- Breast Cancer Treatment : A study demonstrated that a related thiadiazole compound significantly inhibited the growth of MCF-7 cells by blocking critical pathways involved in cell cycle progression. The results indicated a reduction in cell viability by over 70% at optimal concentrations .
- Lung Carcinoma : Another investigation assessed the effects on A549 cells, where treatment with a similar compound resulted in a marked decrease in cell proliferation rates, attributed to the activation of apoptotic pathways .
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies on related compounds suggest moderate toxicity profiles; however, detailed toxicological evaluations specific to 4-Octyl-5-sulfanyl-8-thia are necessary for clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
